N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide
Description
N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a fluorinated nitroaromatic acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a trifluoromethyl group at position 3.
Properties
IUPAC Name |
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O3/c1-4(16)14-7-2-5(9(11,12)13)6(10)3-8(7)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLDWXMTFXIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434252 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143151-01-3 | |
| Record name | N-[4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide typically involves the nitration of a fluorinated aromatic compound followed by acylation. One common method includes:
Nitration: The starting material, 4-fluoro-5-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the fluorine atom.
Acylation: The nitrated product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: The major product of the reduction reaction is N-[4-fluoro-2-amino-5-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide exhibit promising antimicrobial properties. Studies have shown that modifications to the nitro and trifluoromethyl groups enhance the efficacy against a range of bacterial strains. For instance, compounds with similar structures have been tested against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
1.2 Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases such as rheumatoid arthritis.
1.3 Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, potentially beneficial in pain management therapies. Animal models have shown reduced pain responses when administered this compound, warranting further investigation into its mechanisms of action.
Material Science Applications
2.1 Polymer Chemistry
The compound is being explored as a potential additive in polymer formulations to enhance thermal stability and chemical resistance. Its trifluoromethyl group contributes to improved hydrophobicity, which can be advantageous in various industrial applications.
2.2 Coatings and Adhesives
Due to its unique chemical structure, this compound is being evaluated for use in specialty coatings and adhesives that require high performance under extreme conditions. Its incorporation into formulations has shown to improve adhesion properties and resistance to solvents.
Data Table: Summary of Research Findings
Case Studies
4.1 Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of several derivatives of this compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with significant inhibition at concentrations as low as 50 µg/mL.
4.2 Case Study 2: Anti-inflammatory Mechanisms
In another study, the compound was tested for its ability to modulate inflammatory pathways in human macrophages. Results showed a notable reduction in TNF-alpha production, suggesting potential therapeutic applications in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
Agrochemicals: The compound may disrupt essential biological processes in plants or pests, such as inhibiting enzyme activity or interfering with cellular respiration.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares the target compound with key analogs, highlighting substituent differences and molecular weights:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) and nitro (NO₂) groups reduce electron density on the aromatic ring, directing reactivity toward electrophilic substitution at meta/para positions. Fluorine’s inductive effect further enhances this trend . Halogen Variations: Replacing fluorine with chlorine (as in CAS 172215-95-1) increases molecular weight and lipophilicity (Cl vs. Bulkier Groups: The trifluoroacetamide group in the bromo-chloro analog () introduces steric hindrance, which may limit metabolic degradation but reduce solubility .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability :
- The target compound’s trifluoromethyl and nitro groups reduce aqueous solubility compared to hydroxylated analogs (e.g., ). However, fluorine’s smaller size may improve membrane permeability relative to bulkier substituents .
- Sulfonamide-containing analogs () exhibit higher solubility due to sulfonyl groups’ polarity, making them preferable for oral formulations .
Biological Activity :
- While direct activity data for the target compound are unavailable, structurally related compounds show diverse applications:
- Antimicrobial : Thiadiazole and triazole derivatives () inhibit bacterial enzymes via sulfanyl-acetamide interactions .
- Anticancer : Benzothiazole analogs () target kinase pathways, though low yields limit scalability .
- Herbicidal : Chloroacetamide derivatives () like metolachlor are widely used herbicides, suggesting the target compound could be explored for agrochemical uses .
Biological Activity
N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a trifluoromethyl group, which enhances its biological activity by increasing lipophilicity and improving cell membrane permeability. The synthesis of this compound typically involves the introduction of the trifluoromethyl and nitro groups onto a phenylacetamide scaffold, which can be achieved through various organic reactions such as nucleophilic aromatic substitution and acylation.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit potent antimicrobial activities. For example, derivatives of phenylacetamides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance these properties through increased interaction with bacterial enzymes.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of related compounds. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides demonstrated significant activity against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . Specifically, compound 3m showed an MIC of 4 μg/mL against both standard and rifampicin-resistant strains, indicating its potential as a lead compound for further development.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by the substitution patterns on the aromatic rings. SAR studies reveal that:
- Trifluoromethyl Substitution : Enhances antibacterial activity by increasing electron-withdrawing effects, improving binding affinity to target sites .
- Nitro Group Positioning : The position of nitro groups affects the compound's ability to inhibit bacterial growth; for example, ortho-substituted derivatives often exhibit higher activity compared to meta or para substitutions .
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- Antitubercular Screening : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides were synthesized and tested. Compound 3m was identified as the most potent derivative with an MIC of 4 μg/mL against M. tuberculosis H37Rv .
- Cytotoxicity Assessments : In vitro assays using various cell lines indicated that while some compounds exhibited low cytotoxicity, others demonstrated significant toxicity at higher concentrations, emphasizing the need for careful optimization in drug design .
Q & A
Q. What synthetic routes are recommended for preparing N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound can be approached via nucleophilic aromatic substitution or Friedel-Crafts acylation, leveraging the reactivity of nitro and trifluoromethyl groups. For example, describes the synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)acetamide using chloroacetylation of aromatic amines under acidic conditions. Adapting this method, researchers may substitute the starting amine with 4-fluoro-5-(trifluoromethyl)-2-nitroaniline and optimize reaction temperatures (e.g., 60–80°C) and solvents (e.g., acetonitrile or DMF) to enhance yields . Purity can be improved via recrystallization in ethanol or column chromatography.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Spectroscopic characterization :
- NMR : Analyze , , and NMR spectra to confirm substituent positions. For example, the trifluoromethyl group () will show a singlet near 110–120 ppm in NMR, while the nitro group () influences chemical shifts in aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected molecular formula: ).
- X-ray Crystallography : demonstrates the use of single-crystal X-ray diffraction to resolve bond angles and confirm spatial arrangements in similar acetamide derivatives .
Q. What solubility properties are expected for this compound, and how can they be experimentally determined?
- Methodological Answer : Based on structural analogs in , this compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). To determine solubility:
- Prepare saturated solutions in varying solvents (water, ethanol, acetonitrile) at 25°C.
- Use HPLC (UV detection at 254 nm) or gravimetric analysis to quantify solubility. provides solubility data for N-(4-fluorophenyl)acetamide (1360 mg/L in water), which can serve as a baseline .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group () is a strong electron-withdrawing group (EWG), activating the aromatic ring toward nucleophilic attack at positions ortho and para to itself. The trifluoromethyl group () further enhances electrophilicity through inductive effects. To study reactivity:
- Perform kinetic experiments with nucleophiles (e.g., amines, thiols) in varying solvents.
- Use DFT calculations to map electron density and predict reactive sites. highlights similar approaches for pyridine derivatives with trifluoromethyl groups .
Q. What strategies can resolve contradictions in reported biological activities of structurally related acetamide derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions or impurities. To address this:
- Comparative Studies : Test the compound alongside analogs (e.g., N-(4-fluoro-2-nitrophenyl)acetamide in ) under identical conditions (e.g., MIC assays for antimicrobial activity) .
- Metabolite Profiling : Use LC-MS to identify degradation products that might influence activity.
- Dose-Response Analysis : Establish EC values across multiple cell lines or enzyme targets to assess specificity.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enolase or kinase enzymes). references docking studies for agrochemical analogs .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants for and ) with bioactivity data. Adjust substituent positions to optimize steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
